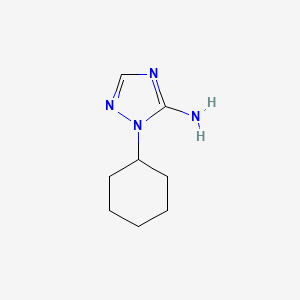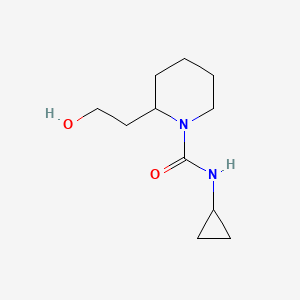![molecular formula C15H20N2O3 B7556194 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid, also known as PAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. Its ability to modulate the activity of certain neurotransmitters has made it a promising candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to have potential applications in the field of drug discovery, as it can be used to screen for compounds that interact with specific receptors.
作用機序
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid acts as a modulator of the activity of certain neurotransmitters, including dopamine and serotonin. It has been found to bind to specific receptors in the brain, leading to changes in the activity of these neurotransmitters. This mechanism of action has been found to be responsible for many of the physiological and biochemical effects of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid.
Biochemical and Physiological Effects:
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperactivity. Additionally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to increase the release of dopamine and other neurotransmitters in the brain. These effects suggest that 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid may have potential applications in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of using 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid in lab experiments is its ability to modulate the activity of specific neurotransmitters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of using 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid is that its effects can be dose-dependent, making it difficult to control the exact level of activity of the neurotransmitters being studied.
将来の方向性
There are many potential future directions for research on 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid. One area of interest is the development of more selective 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid analogs that can target specific receptors in the brain. Additionally, further studies are needed to explore the potential therapeutic applications of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid in the treatment of various neurological disorders. Finally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid could be used as a tool to study the role of neurotransmitters in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
合成法
The synthesis of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid involves the reaction of 2-acetyl-3-pyridinecarboxylic acid with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been found to be efficient and reproducible, making 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid readily available for scientific research.
特性
IUPAC Name |
3-[1-(2-pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(10-12-4-3-8-16-11-12)17-9-2-1-5-13(17)6-7-15(19)20/h3-4,8,11,13H,1-2,5-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVVGHRRHZJISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)




